molecular formula C10H16O2 B12650106 3,7-Dimethylocta-3,6-dienoic acid CAS No. 85391-92-0

3,7-Dimethylocta-3,6-dienoic acid

Cat. No.: B12650106
CAS No.: 85391-92-0
M. Wt: 168.23 g/mol
InChI Key: LYZWBENYAKKYLM-RMKNXTFCSA-N
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Description

3,7-Dimethylocta-3,6-dienoic acid, also known as cis-isogeranic acid, is a high-value compound for scientific research and development. Its unique chemical structure confers powerful and tenacious olfactory properties, described as a complex metallic and resinous odor with pronounced notes reminiscent of old churches or frankincense . This makes it an impactful ingredient in the development of novel perfumes and flavorants, where it is used to create and modify complex fragrance compositions and tobacco flavors . Beyond organoleptic applications, this compound serves as a critical synthetic intermediate. Recent research has demonstrated its utility in agrochemical discovery, where it is used to create novel geranic acid ester derivatives that exhibit repellent activity against aphids, providing a potential pathway for eco-friendly pest management solutions . The related compound geranic acid is also investigated in pharmacological research, with studies exploring its role in forming deep eutectic solvents like Choline Geranate (CAGE), which show promise as biocompatible antiseptics with potent antibiofilm capabilities . Our supplied this compound is of high chemical purity, intended solely for laboratory research purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85391-92-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(3E)-3,7-dimethylocta-3,6-dienoic acid

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5-6H,4,7H2,1-3H3,(H,11,12)/b9-6+

InChI Key

LYZWBENYAKKYLM-RMKNXTFCSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/CC(=O)O)C

Canonical SMILES

CC(=CCC=C(C)CC(=O)O)C

Origin of Product

United States

Nomenclature and Isomeric Considerations

IUPAC Naming Conventions for 3,7-Dimethylocta-3,6-dienoic Acid and Related Isomers

The placement and geometry of the double bonds in the carbon chain of this compound give rise to different isomers, each with a unique IUPAC name.

The IUPAC name (3E)-3,7-dimethylocta-3,6-dienoic acid precisely describes its molecular structure. scitoys.com The parent chain is an octanoic acid, indicating an eight-carbon chain with a carboxylic acid group. The "-dienoic acid" suffix signifies the presence of two double bonds. The locants '3,6-' indicate that these double bonds are located between the third and fourth carbon atoms and the sixth and seventh carbon atoms, respectively. The '3,7-dimethyl' prefix denotes two methyl group substituents at the third and seventh positions. The '(3E)' designation specifies the stereochemistry of the double bond at the C3-C4 position as trans (entgegen).

This isomer is also known as (3Z)-3,7-dimethylocta-3,6-dienoic acid. thegoodscentscompany.comflavscents.com The 'cis' or '(Z)' (zusammen) designation indicates that the higher priority groups on the carbons of the double bond at the C3-C4 position are on the same side. flavscents.com It is sometimes referred to as cis-isogeranic acid. thegoodscentscompany.comflavscents.com

Distinctions and Relationships with 3,7-Dimethylocta-2,6-dienoic Acid Isomers

A closely related group of isomers is the 3,7-Dimethylocta-2,6-dienoic acids, which differ in the position of one of the double bonds. This seemingly small change leads to distinct chemical properties and biological activities.

Commonly known as geranic acid, the IUPAC name for this compound is (2E)-3,7-dimethylocta-2,6-dienoic acid. wikipedia.orgnih.gov It is a naturally occurring monoterpenoid found in the essential oils of plants like geranium. ontosight.aiontosight.ai The double bonds are at the C2-C3 and C6-C7 positions, with the '(2E)' indicating a trans configuration for the double bond at the C2-C3 position. nih.gov Geranic acid is a colorless to pale yellow liquid with a characteristic sweet, slightly floral scent. ontosight.aichemicalbook.com

Nerolic acid is the cis isomer of geranic acid, with the IUPAC name (2Z)-3,7-dimethylocta-2,6-dienoic acid. wikipedia.org The '(2Z)' notation signifies the cis configuration of the double bond at the C2-C3 position. wikipedia.org Like geranic acid, nerolic acid is a component of some essential oils and is also found in the Nasonov pheromone of honeybees. wikipedia.org

Stereochemical Characterization and Conformational Analysis

The different arrangements of the methyl groups and the carboxylic acid functional group relative to the carbon-carbon double bonds in geranic and nerolic acids, for instance, lead to distinct spectroscopic properties and can influence how they interact with other molecules. ontosight.aichemicalbook.comeasychem.org

Natural Occurrence and Ecological Context

Ecological Role and Significance

Inter- and Intra-species Chemical Communication

Semiochemicals, which include pheromones and allelochemicals, are pivotal for communication between and within species. They govern a range of behaviors from mating and aggregation to alarm signaling. A thorough review of available scientific literature reveals no specific studies identifying 3,7-Dimethylocta-3,6-dienoic acid as a pheromone or a key signaling molecule in any insect or animal species. While related compounds are known to function as semiochemicals, the specific role of this isomer in chemical communication remains undocumented.

Chemical Defense Mechanisms

Many organisms utilize chemical compounds for defense against predators, herbivores, or pathogens. These defensive secretions can be toxic, repellent, or deterrent. Despite the known defensive properties of other monoterpenoids in both the plant and insect kingdoms, there is currently no direct scientific evidence in the reviewed literature to suggest that this compound serves as a chemical defense compound. Research has not yet implicated this specific molecule in the defensive arsenals of any particular organism.

Biosynthesis and Metabolic Pathways

Precursor Compounds and Their Derivation (e.g., Geraniol (B1671447), Nerol (B1678202), Citral)

The primary precursors for the biosynthesis of 3,7-dimethylocta-3,6-dienoic acid are the monoterpene alcohols geraniol and its isomer nerol, as well as the corresponding aldehyde, citral (B94496).

Geraniol and Nerol: These acyclic monoterpene alcohols are synthesized in plants and microorganisms through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathways. nih.govmdpi.com Both pathways produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of IPP and DMAPP, catalyzed by geranyl diphosphate synthase (GPPS), forms geranyl diphosphate (GPP). GPP is then hydrolyzed by specific synthases to yield geraniol. researchgate.net Nerol can be formed either through the isomerization of geraniol or directly from GPP by different prenyltransferases. nih.gov

Citral: Citral is not a single compound but a mixture of two geometric isomers: geranial (trans-citral or α-citral) and neral (B7780846) (cis-citral or β-citral). wikipedia.org It is a key intermediate in the formation of geranic acid and is typically derived from the oxidation of geraniol and nerol. researchgate.nettandfonline.com Geraniol is oxidized to geranial, while nerol is oxidized to neral. tandfonline.com

PrecursorDescriptionDerivation Pathway
Geraniol An acyclic monoterpene alcohol with a rose-like scent. nih.govDerived from Geranyl Diphosphate (GPP) via the MVA or MEP pathway. researchgate.net
Nerol A cis-isomer of geraniol with a fresh, sweet, rose-like scent.Can be derived from isomerization of geraniol or directly from GPP. nih.gov
Citral A mixture of two aldehyde isomers, geranial and neral, with a strong lemon scent. wikipedia.orgFormed by the oxidation of geraniol (to geranial) and nerol (to neral). tandfonline.com

Enzymatic Transformations in Biological Systems

The conversion of precursor compounds into this compound is catalyzed by a series of specific enzymes, primarily dehydrogenases. This transformation is a two-step oxidation process.

Oxidation of Alcohols to Aldehydes: The first step is the oxidation of geraniol and nerol to their corresponding aldehydes, geranial and neral (collectively citral). This reaction is catalyzed by geraniol dehydrogenase (GeDH) . nih.govnih.govresearchgate.net This enzyme has been identified and characterized in various organisms, including the bacterium Castellaniella defragrans. nih.govnih.gov

Oxidation of Aldehydes to Carboxylic Acid: The second step involves the oxidation of the aldehyde (specifically geranial) to the carboxylic acid, this compound (geranic acid). This conversion is carried out by geranial dehydrogenase (GaDH) , also referred to as citral dehydrogenase. nih.govresearchgate.netsigmaaldrich.com This enzyme acts on geranial to yield geranic acid. tandfonline.comoup.com

EnzymeSubstrateProductOrganism Example
Geraniol Dehydrogenase (GeDH) Geraniol, NerolGeranial, Neral (Citral)Castellaniella defragrans nih.govnih.gov
Geranial Dehydrogenase (GaDH) Geranial (Citral)Geranic AcidCastellaniella defragrans, Acinetobacter sp. Tol 5 tandfonline.comnih.govoup.com

Bioconversion Pathways and Biological Degradation

Various microorganisms, including bacteria and fungi, are capable of biotransforming geraniol and its derivatives into geranic acid. These pathways are part of the broader metabolism of monoterpenes in these organisms.

Several bacterial species have been identified that can perform this conversion. For instance, Pseudomonas aeruginosa can oxidize geraniol to geranic acid. nih.govethz.ch Studies on Castellaniella defragrans have shown it possesses the complete enzymatic machinery to convert geraniol to geranic acid as part of its anaerobic monoterpene degradation pathway. nih.govresearchgate.net Similarly, Acinetobacter sp. Tol 5 can transform geranial, a component of citral, into geranic acid. tandfonline.comtandfonline.com

Fungi are also effective biocatalysts for this transformation. Mucor irregularis has demonstrated a high conversion rate of geraniol to geranic acid. nih.govacs.org Spores of Penicillium digitatum can transform geraniol, nerol, and citral into geranic acid, which is then further metabolized into methylheptenone. sigmaaldrich.com Aspergillus niger has also been used for the biotransformation of lemongrass oil, which is rich in citral, to produce both geraniol and geranic acid. tandfonline.comtandfonline.com

The degradation of geranic acid (geranylate) in organisms like Pseudomonas species proceeds by its activation to geranyl-CoA. ethz.ch This intermediate then enters a modified β-oxidation pathway, indicating that geranic acid is a key intermediate in the complete mineralization of geraniol. ethz.ch

MicroorganismSubstrate(s)Key Product(s)Pathway Context
Pseudomonas aeruginosa Geraniol, CitralGeranic AcidAerobic degradation nih.govnih.gov
Castellaniella defragrans Geraniol, β-MyrceneGeranic AcidAnaerobic monoterpene degradation nih.govresearchgate.net
Acinetobacter sp. Tol 5 Citral (Geranial)Geranic AcidBiotransformation tandfonline.comtandfonline.com
Mucor irregularis GeraniolGeranic AcidBiotransformation nih.govacs.org
Penicillium digitatum Geraniol, Nerol, CitralGeranic Acid, MethylheptenoneBiotransformation and further degradation sigmaaldrich.com
Aspergillus niger Lemongrass Oil (Citral)Geraniol, Geranic AcidBiotransformation tandfonline.comtandfonline.com

Metabolic Engineering Approaches for Compound Production

Metabolic engineering offers promising strategies for enhancing the production of this compound in microbial hosts like Escherichia coli and yeast. The primary goals are to increase the supply of precursors and efficiently channel them toward the final product.

A key strategy involves engineering the host's central metabolism to overproduce the universal isoprene precursors, IPP and DMAPP. This is often achieved by introducing and optimizing heterologous pathways, such as the mevalonate (MEV) pathway, which can bypass the native, often tightly regulated, MEP pathway in bacteria. mdpi.comsemanticscholar.org

For the specific production of geranic acid, a multi-gene pathway must be introduced into the host organism. This typically includes:

A geranyl diphosphate synthase (GPPS) to produce the C10 precursor, GPP.

A geraniol synthase (GES) to convert GPP to geraniol.

A geraniol dehydrogenase (GeDH) to oxidize geraniol to geranial.

A geranial dehydrogenase (GaDH) to convert geranial to geranic acid.

Researchers have successfully engineered Pseudomonas putida for the de novo biosynthesis of geranic acid by expressing genes from the MVA pathway along with a geraniol synthase. researchgate.net The native alcohol and aldehyde dehydrogenases of the host then complete the conversion to geranic acid. researchgate.net Similarly, engineering efforts in E. coli have focused on introducing the necessary dehydrogenases from organisms like Castellaniella defragrans to establish a complete biosynthetic pathway from geraniol to geranic acid. nih.gov

Challenges in metabolic engineering include the potential toxicity of intermediates like geraniol and citral to the host cells and the diversion of metabolic flux to competing pathways. biorxiv.org Future strategies may involve the use of dynamic metabolic control systems to balance cell growth and product formation, as well as protein engineering to improve the efficiency and specificity of the biosynthetic enzymes. nih.gov

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 3,7-Dimethylocta-3,6-dienoic Acid

While specific, detailed total synthesis routes for this compound are not extensively documented in readily available literature, the synthesis of structurally similar compounds provides a framework for potential synthetic strategies. A plausible approach would likely involve the construction of the C10 carbon skeleton followed by functional group manipulations to introduce the carboxylic acid and the specific unsaturation pattern.

A hypothetical total synthesis could commence from a readily available starting material such as geraniol (B1671447) or nerol (B1678202). The synthesis might proceed through the following key steps:

Oxidation of the primary alcohol: The primary alcohol group of geraniol or nerol could be oxidized to the corresponding aldehyde, geranial or neral (B7780846) (collectively known as citral), respectively.

Further oxidation to the carboxylic acid: The aldehyde would then be oxidized to the carboxylic acid. A variety of reagents can accomplish this transformation, with the Pinnick oxidation being a particularly mild and effective method for α,β-unsaturated aldehydes.

Isomerization/Rearrangement: Depending on the starting material and the desired double bond geometry, an isomerization or rearrangement step might be necessary to achieve the 3,6-diene system. This could potentially be achieved through acid or base catalysis, or via a multi-step sequence involving protection/deprotection and elimination reactions.

Another potential strategy could involve building the carbon skeleton through coupling reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the correct double bond geometry, followed by functional group interconversions to arrive at the final carboxylic acid.

Synthetic Methods for Related Dimethyloctadienoic Acids (e.g., Oxidation of Nerol/Citral (B94496), Pinnick Reaction)

The synthesis of related dimethyloctadienoic acids, such as 3,7-dimethylocta-2,6-dienoic acid, is well-established and often serves as a model for the synthesis of other isomers. A primary route involves the oxidation of naturally occurring monoterpenoids like nerol and citral.

Oxidation of Nerol/Citral: Nerol, a monoterpene alcohol, can be oxidized to its corresponding aldehyde, neral. This oxidation can be achieved using a variety of oxidizing agents. Further oxidation of the aldehyde to the carboxylic acid yields a dimethyloctadienoic acid. Similarly, citral, which is a mixture of the E and Z isomers geranial and neral, can be directly oxidized to the corresponding carboxylic acid.

The Pinnick Oxidation: The Pinnick oxidation is a highly effective method for converting aldehydes to carboxylic acids, particularly for α,β-unsaturated aldehydes, due to its mild reaction conditions and tolerance of other functional groups. wikipedia.orgnrochemistry.comsoton.ac.uk The reaction typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a weak acid and a scavenger, such as 2-methyl-2-butene, to quench the reactive byproduct, hypochlorous acid (HOCl). wikipedia.orgnrochemistry.com

The mechanism involves the formation of chlorous acid (HClO₂) in situ, which then adds to the aldehyde. The resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid. wikipedia.orgsoton.ac.ukresearchgate.net The use of a scavenger is crucial to prevent side reactions, such as the reaction of HOCl with the double bonds in the substrate or product. wikipedia.org

Reaction Starting Material Reagents Product Key Features
OxidationNerolOxidizing agent (e.g., PCC, DMP)NeralConverts primary alcohol to aldehyde.
Pinnick OxidationCitral (Geranial/Neral)NaClO₂, NaH₂PO₄, 2-methyl-2-butene3,7-Dimethylocta-2,6-dienoic acidMild conditions, high yield, suitable for α,β-unsaturated aldehydes. wikipedia.orgnrochemistry.com

Preparation of Esters and Amides for Research

For research purposes, including biological activity screening and the development of analytical methods, this compound and its relatives are often converted into their corresponding esters and amides. These derivatives can exhibit altered properties such as improved stability, bioavailability, or volatility for gas chromatography analysis.

Esterification: Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction between the carboxylic acid and the alcohol under milder conditions.

Amidation: Amides are prepared by reacting the carboxylic acid with an amine. This reaction is often facilitated by the use of coupling agents, similar to esterification, to form an activated intermediate that is then readily attacked by the amine. Another common method involves converting the carboxylic acid to its more reactive acid chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.

Stereoselective Synthesis Methodologies

Controlling the stereochemistry of the double bonds (E/Z isomerism) is a critical aspect of the synthesis of dimethyloctadienoic acids, as different stereoisomers can exhibit distinct biological activities.

Stereoselective synthesis aims to produce a specific stereoisomer as the major product. Several strategies can be employed:

Use of Stereodefined Starting Materials: Starting a synthesis from a naturally occurring compound with a defined stereochemistry, such as geraniol (E-isomer) or nerol (Z-isomer), can impart stereochemical control to the final product.

Stereoselective Reactions: Employing reactions that are known to proceed with a high degree of stereoselectivity is a powerful tool. For example, the Wittig reaction can be tuned to favor the formation of either the Z- or E-alkene depending on the reaction conditions and the nature of the ylide. The Horner-Wadsworth-Emmons reaction typically favors the formation of the E-alkene.

Catalytic Methods: The development of stereoselective catalysts, particularly for cross-coupling and hydrogenation reactions, has provided elegant solutions for controlling double bond geometry. For instance, specific transition metal catalysts can be used to achieve highly stereoselective cross-coupling of alkenyl species. researchgate.net

The synthesis of specific stereoisomers of related compounds, such as diols, has been achieved through stereoselective methods, highlighting the feasibility of applying these principles to the synthesis of this compound. researchgate.net

In-depth Analysis of this compound: A Review of Analytical and Spectroscopic Characterization Methodologies

A comprehensive examination of the analytical techniques employed in the characterization of this compound reveals a notable scarcity of specific, publicly available data for this particular compound. While the methodologies outlined below are standard for the structural elucidation of organic molecules, detailed research findings and specific data tables for this compound are not readily found in scientific literature or chemical databases. This article, therefore, describes the established principles of these analytical methods as they would be applied to this compound, highlighting the type of information each technique would yield.

Analytical and Spectroscopic Characterization Methodologies

The definitive identification and characterization of 3,7-Dimethylocta-3,6-dienoic acid would rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's structure, connectivity, and stereochemistry.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments to unequivocally assign all proton and carbon signals.

A ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show signals for the vinyl protons on the two double bonds, the methylene protons, the methyl protons, and the acidic proton of the carboxylic acid group. Key features would include the chemical shifts (δ) of each proton, the splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons, and the integration values, which are proportional to the number of protons giving rise to each signal.

Hypothetical ¹H NMR Data Table for this compound: (Note: This table is a hypothetical representation as experimental data is not available.)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 2H
H-4 2H
H-5 2H
H-6 1H
CH₃-3 3H
CH₃-7 3H
CH₃-8 3H

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for the carboxylic acid carbon, the four olefinic carbons, the methylene carbons, and the three methyl carbons. The chemical shifts of these carbons are indicative of their electronic environment.

Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is a hypothetical representation as experimental data is not available.)

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (COOH)
C-2
C-3
C-4
C-5
C-6
C-7
C-8
CH₃-3

To definitively assign the ¹H and ¹³C signals and elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons and trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons

Advanced Research Perspectives and Methodologies

Structure-Activity Relationship (SAR) Studies of 3,7-Dimethyloctadienoic Acids and Their Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 3,7-dimethyloctadienoic acids and their derivatives, SAR investigations have been crucial in optimizing their potential, particularly as antifungal agents.

Initial research has confirmed that both (Z)-3,7-dimethyl-2,6-octadienoic acid and (E)-3,7-dimethyl-2,6-octadienoic acid exhibit inherent fungicidal properties. nih.gov Building on this foundation, a significant study focused on synthesizing a series of amide derivatives to probe the impact of modifying the carboxylic acid group on antifungal efficacy. nih.gov Twenty-eight different (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were created by reacting the parent acids with a variety of aromatic and aliphatic amines. nih.gov

The key findings from the SAR analysis of these amide derivatives against the plant pathogen Rhizoctonia solani are as follows:

Influence of the Amine Moiety : The nature of the amine group attached to the octadienoic acid backbone significantly impacts activity.

Aromatic Amines : Derivatives with substituted phenylamine moieties showed promising results. For instance, introducing electron-withdrawing or donating groups at different positions on the phenyl ring led to a range of activities.

Aliphatic Amines : Amides derived from aliphatic amines also demonstrated notable fungicidal effects.

Epoxidation : A further structural modification involved the epoxidation of the 6,7-double bond in the octadienoic acid chain to form 6,7-epoxy analogues. This was investigated to enhance stability and observe the effect on bioactivity, as the corresponding 6,7-dihydroxy derivative was found to be unstable. nih.gov The introduction of the epoxy ring proved to be a successful strategy for maintaining or, in some cases, enhancing the fungicidal potency. nih.gov

A selection of the most active derivatives from this research is presented below, highlighting the structural features that confer high antifungal activity against R. solani.

CompoundDerivative TypeKey Structural FeaturesInhibition Rate against R. solani (at 50 µg/mL)Reference
5C(E)-OctadienamideAmide with 4-methylaniline94.0% nih.gov
5I(E)-OctadienamideAmide with 4-methoxyaniline93.4% nih.gov
6b(E)-6,7-Epoxy-octadienamideEpoxy at C6-C7; Amide with 2-methylaniline91.5% nih.gov
5f(E)-OctadienamideAmide with 2,4-dichloroanilineEC50 = 9.7 µM nih.gov

These SAR studies underscore that the carboxylic acid functional group is a prime site for modification to tune the biological activity of 3,7-dimethyloctadienoic acid. The findings suggest that converting the acid to specific amides and introducing an epoxy group are viable strategies for developing more potent antifungal agents based on this monoterpenoid scaffold.

Computational Chemistry and Molecular Modeling Applications

While specific computational studies on 3,7-dimethylocta-3,6-dienoic acid are not yet widely published, the application of these techniques to structurally similar acyclic monoterpenes provides a clear blueprint for future research. Molecular modeling, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, offers powerful tools to predict biological targets and optimize the molecular structure for enhanced activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For related acyclic monoterpenes like geraniol (B1671447), linalool, and citral (B94496), docking studies have been used to explore interactions with key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX). mdpi.com For example, in silico docking has shown that monoterpenes like limonene (B3431351) and menthol (B31143) can fit into the active sites of these enzymes, with binding energies indicating stable interactions. mdpi.com Similarly, docking studies have predicted that many acyclic monoterpenes are likely inhibitors of human cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. mdpi.comnih.gov

These methodologies could be directly applied to this compound and its derivatives. Docking them against a panel of fungal enzymes could help identify their specific molecular targets, explaining their fungicidal mechanism.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For instance, QSAR models for terpenes have been developed to predict larvicidal activity, identifying that properties like lipophilicity (LogP) and the presence of π-bonds are major contributors to toxicity against mosquito larvae. researchgate.net

The fungicidal amide and epoxy-amide derivatives of 3,7-dimethyloctadienoic acid are ideal candidates for a QSAR study. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these derivatives and correlating them with their observed antifungal activity, a predictive QSAR model could be built. Such a model would be invaluable for guiding the rational design of new, even more potent, antifungal agents, reducing the need for extensive trial-and-error synthesis.

The table below summarizes docking results for related monoterpenes against inflammatory targets, illustrating the type of data that could be generated for this compound.

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)SignificanceReference
LimoneneCOX-1-6.18Indicates stable interaction mdpi.com
CamphorCOX-2-6.48Indicates strong interaction mdpi.com
Menthol5-LOX-5.45Indicates stable interaction mdpi.com
GeraniolCYP2B6-6.52Suggests inhibitory potential mdpi.com

Investigation of Novel Derivatives for Agricultural and Biotechnological Applications

The search for effective and environmentally benign crop protection agents has driven research into natural products like this compound. The investigation of its novel derivatives has yielded promising candidates for agricultural applications, primarily as fungicides.

The most significant progress in this area comes from the synthesis of amide and epoxy-amide derivatives of this compound. nih.gov Recognizing that the parent acid had moderate fungicidal activity, researchers synthesized a library of derivatives to enhance this property. The resulting compounds were tested against several important plant pathogens.

Key Agricultural Application Findings:

Potent Fungicidal Activity : Several of the synthesized amide derivatives showed excellent fungicidal activity against Rhizoctonia solani, a soil-borne pathogen that causes significant crop damage worldwide. Compounds such as the 4-methylanilide (5C) and 4-methoxyanilide (5I) derivatives exhibited over 93% inhibition at a concentration of 50 µg/mL. nih.gov

Broad-Spectrum Potential : The derivative 5f, an amide with 2,4-dichloroaniline, was effective not only against R. solani (EC₅₀ = 9.7 µM) but also showed high potency against Fusarium graminearum (EC₅₀ = 4.3 µM), the fungus responsible for Fusarium head blight in wheat and other cereals. nih.gov This suggests the potential for developing broad-spectrum fungicides from this scaffold.

Lead Compounds for Agrochemicals : The high efficacy of these derivatives positions them as strong lead compounds for the development of new commercial fungicides. Their natural product origin is particularly advantageous, as there is a growing demand for bio-based pesticides.

Beyond direct application, these derivatives also serve biotechnological purposes as tools to study fungal biology and mechanisms of fungicide resistance. The development of monoterpene-based azole hybrids is another emerging biotechnological strategy, where the monoterpene scaffold is combined with a known antifungal pharmacophore (the azole group) to create new agents with potentially novel mechanisms of action or improved efficacy against resistant strains. mdpi.com

Emerging Research Areas and Unexplored Biological Functions

While current research has focused heavily on the antifungal potential of this compound and its derivatives, the broad biological activity of the wider monoterpene class suggests that many of its functions remain unexplored. Emerging research perspectives aim to screen this compound and its analogues for a wider range of applications in medicine and biotechnology.

Potential Unexplored Activities:

Antimicrobial and Antiviral Effects : Monoterpenes are well-known for their broad antimicrobial properties. researchgate.net While the antifungal activity is established, the antibacterial and antiviral potential of this compound is a significant unexplored area. Derivatives could be tested against a panel of human and plant bacterial pathogens, as well as various viruses.

Anti-inflammatory Properties : As suggested by computational models of related monoterpenes, this compound may interact with enzymes in the arachidonic acid cascade (COX and LOX), which are central to inflammation. mdpi.com Future in vitro and in vivo studies could validate this potential, opening doors for its use as a novel anti-inflammatory agent.

Anticancer Activity : Numerous monoterpenes and their derivatives have been investigated for anticancer properties. nih.gov They can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. Given that the precursors geraniol and nerol (B1678202) have shown such activities, it is plausible that this compound or its novel esters and amides could also possess valuable cytotoxic or cytostatic effects against cancer cells.

Insecticidal and Nematicidal Properties : The parent alcohols, geraniol and nerol, are known insect repellents. It is highly probable that the acid derivative and its analogues could also possess insecticidal or nematicidal properties, representing another potential agricultural application that is currently unexplored.

The journey from a known natural compound to a valuable therapeutic or agrochemical agent requires extensive screening and investigation. For this compound, the path has begun with promising fungicidal results, but the full scope of its biological activity is a compelling and open field for future research.

Q & A

Q. What are the recommended methods for synthesizing 3,7-dimethylocta-3,6-dienoic acid, and how can reaction conditions be optimized?

The synthesis of this compound (geranic acid) typically involves catalytic isomerization or oxidation of geraniol derivatives. A common approach is the oxidation of geraniol using Jones reagent (CrO₃ in H₂SO₄) or enzymatic methods to preserve stereochemistry . Optimization requires monitoring reaction parameters like temperature (e.g., 0–25°C for acid-sensitive intermediates) and catalyst loading. For example, XLogP3-AA values (3.10) indicate hydrophobicity, suggesting biphasic systems (e.g., water/organic solvents) may improve yield . Purity can be verified via HPLC with UV detection (λ ~210 nm for conjugated dienes) and NMR spectroscopy to confirm double-bond geometry (trans-configuration at C2-C3) .

Q. How does the compound’s solubility profile influence its application in flavor and fragrance research?

this compound is sparingly soluble in water (108.2 mg/L at 25°C) but miscible in alcohol and propylene glycol . This solubility profile necessitates solvent optimization for formulations. For instance, propylene glycol enhances stability in aqueous matrices, while ethanol is preferred for extraction protocols in gas chromatography–mass spectrometry (GC-MS) analyses of volatile flavor compounds . Researchers should note that its low vapor pressure (0.000373 mm Hg at 25°C) limits headspace concentration in GC applications unless derivatized (e.g., methyl esters) .

Q. What analytical techniques are most reliable for characterizing stereochemical purity?

Chiral GC or HPLC with chiral stationary phases (e.g., cyclodextrin-based columns) can resolve enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming trans-configuration at C2-C3 and cis/trans isomerism at C6-C7 . For quantification, GC-MS using electron ionization (EI) at 70 eV provides fragmentation patterns (e.g., m/z 69, 93 for diene backbone) . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (168.236 g/mol) and isotopic distribution .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the compound’s flavor-enhancing properties?

The trans-isomer (geranic acid) exhibits stronger flavor potency due to its planar geometry, which enhances receptor binding in olfactory epithelia. Comparative studies using sensory panels and receptor-binding assays show that trans-geranic acid has a lower odor threshold (0.1 ppb) compared to cis-forms (nerolic acid) . Computational modeling (e.g., molecular docking with OR1A1 receptors) can predict binding affinities, while circular dichroism (CD) spectroscopy quantifies enantiomeric excess in synthesized batches .

Q. What metabolic pathways degrade this compound in microbial systems, and how can this inform biodegradation studies?

In Pseudomonas spp., β-oxidation pathways cleave the diene backbone, producing acetyl-CoA and geranyl-CoA intermediates. Isotopic labeling (¹³C at C3 and C7) tracks metabolic flux via LC-MS/MS . Contradictions in degradation rates (e.g., aerobic vs. anaerobic conditions) may arise from enzyme specificity; transcriptomic analysis of luxR-type regulators can identify catabolic gene clusters .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH and temperature conditions?

Discrepancies in stability studies (e.g., degradation at pH < 2 or >9) require controlled kinetic experiments. Accelerated stability testing (40°C/75% RH) with UPLC monitoring identifies degradation products (e.g., lactones via cyclization). Computational models (QSPR) using Hammett constants correlate electronic effects of substituents with hydrolysis rates . For conflicting solubility data, dynamic light scattering (DLS) assesses aggregation tendencies in aqueous buffers .

Q. What strategies are effective for isolating this compound from natural sources like ginger rhizomes?

Supercritical CO₂ extraction (40–60°C, 150–300 bar) preserves thermolabile dienes, with yields ~0.2–0.5% w/w . Solid-phase microextraction (SPME) coupled with GC-MS optimizes volatile recovery. Contamination by structurally similar terpenoids (e.g., geraniol) necessitates purification via preparative HPLC with C18 columns (acetonitrile/water gradient) . Metabolomic profiling (LC-HRMS) distinguishes co-extracted analogs .

Methodological Considerations for Data Contradiction Analysis

Q. How should researchers address variability in reported logP values (e.g., vs. 3.07)?

Variability arises from measurement techniques (shake-flask vs. chromatographic methods). Validate logP using reversed-phase HPLC with a calibrated set of standards (e.g., alkyl aryl ketones). Molecular dynamics simulations (e.g., COSMO-RS) predict partitioning behavior in silico, accounting for solvent polarity .

Q. What experimental designs mitigate artifacts in NMR spectral interpretation?

Paramagnetic impurities (e.g., trace metals) broaden peaks; chelating agents (EDTA) or deuterated solvents reduce artifacts. For overlapping signals, 2D NMR (HSQC, HMBC) resolves coupling patterns. Referencing the NIST NMR Predictor database ensures alignment with theoretical spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.